Cas no 97387-94-5 (N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide)

N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide structure
97387-94-5 structure
Nome do Produto:N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
N.o CAS:97387-94-5
MF:C32H41N5O4
MW:559.699047803879
CID:1988387
PubChem ID:122200875

N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
    • N-[1-(3-butan-2-yl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • N-{1-[3-(Butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxobutan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboximidic acid
    • DTXSID40913948
    • N-(Lysergyl-valyl)-cyclo(isoleucyl-D-prolyl)
    • ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-3-((1S)-1-METHYLPROPYL)-1,4-DIOXOINDOLO(4,3-FG)QUINOLIN-2(1H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYL-, (8.BETA.)-
    • N0U94IVM3W
    • .BETA.-ERGOKRYPTAM
    • Beta-ergocryptam
    • 1',12'-SECOERGOTAMAN-3',6',12',18-TETRONE, 2'-DEOXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (2'S,5'.ALPHA.(S),11'.ALPHA.)-
    • beta-Ergokryptam
    • 97387-94-5
    • .BETA.-ERGOCRYPTAM
    • UNII-N0U94IVM3W
    • (4R,7R)-N-[(2S)-1-[(3S,8AS)-3-[(2S)-butan-2-yl]-1,4-dioxo-octahydropyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0,.0,]hexadeca-1(16),2,9,12,14-pentaene-4-carboximidate
    • (6aR,9R)-N-((2S)-1-((3S,8aR)-3-((2S)-butan-2-yl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo(1,2-a)pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
    • ERGOLINE-8-CARBOXAMIDE, 9,10-DIDEHYDRO-N-((1S)-1-(((3S,8AR)-HEXAHYDRO-3-((1S)-1-METHYLPROPYL)-1,4-DIOXOINDOLO(4,3-FG)QUINOLIN-2(1H)-YL)CARBONYL)-2-METHYLPROPYL)-6-METHYL-, (8BETA)-
    • (6aR,9R)-N-[(2S)-1-[(3S,8aR)-3-[(2S)-butan-2-yl]-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • 1',12'-SECOERGOTAMAN-3',6',12',18-TETRONE, 2'-DEOXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (2'S,5'ALPHA(S),11'ALPHA)-
    • (4R,7R)-N-((2S)-1-((3S,8AS)-3-((2S)-butan-2-yl)-1,4-dioxo-octahydropyrrolo(1,2-a)pyrazin-2-yl)-3-methyl-1-oxobutan-2-yl)-6-methyl-6,11-diazatetracyclo(7.6.1.0,.0,)hexadeca-1(16),2,9,12,14-pentaene-4-carboximidate
    • Inchi: InChI=1S/C32H41N5O4/c1-6-18(4)28-32(41)36-12-8-11-24(36)30(39)37(28)31(40)27(17(2)3)34-29(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-25(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27-28,33H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25+,27-,28-/m0/s1
    • Chave InChI: HKVSEIVDIONNKB-CLWGGANZSA-N
    • SMILES: CCC(C)C1C(=O)N2CCCC2C(=O)N1C(=O)C(C(C)C)NC(=O)C3CN(C4CC5=CNC6=CC=CC(=C56)C4=C3)C

Propriedades Computadas

  • Massa Exacta: 559.31585481g/mol
  • Massa monoisotópica: 559.31585481g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 41
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1120
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 6
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.6
  • Superfície polar topológica: 106Ų

Propriedades Experimentais

  • Densidade: 1.3
  • Ponto de ebulição: 826°C at 760 mmHg
  • Ponto de Flash: 453.3°C
  • Índice de Refracção: 1.65
Fornecedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD